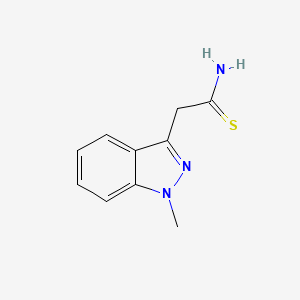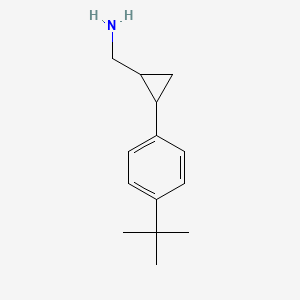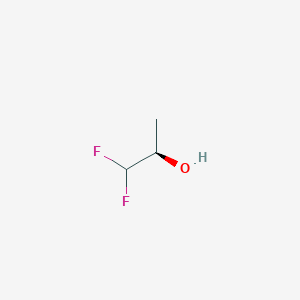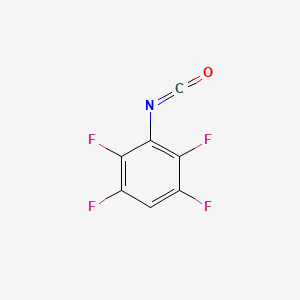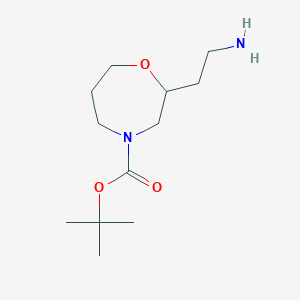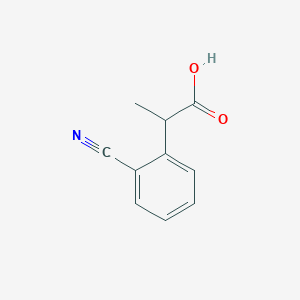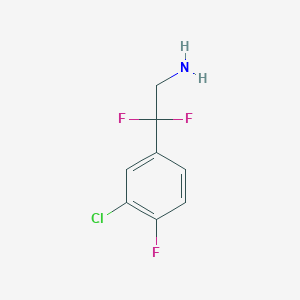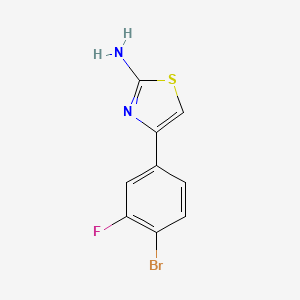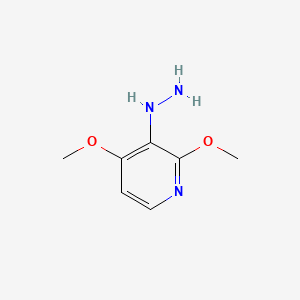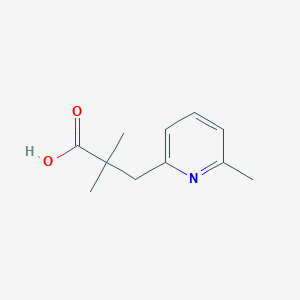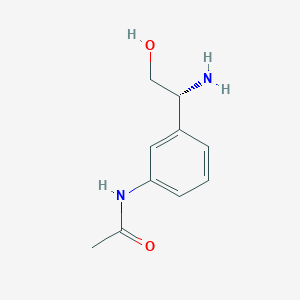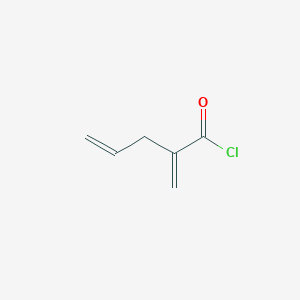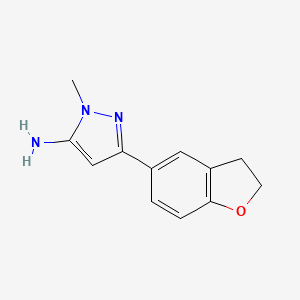
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that features a benzofuran ring fused with a pyrazole ring
Preparation Methods
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3-(2,3-Dihydrobenzofuran-5-yl)-1-methyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate: Another compound with a benzofuran ring, used in different chemical and biological applications.
The uniqueness of this compound lies in its specific combination of the benzofuran and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H13N3O/c1-15-12(13)7-10(14-15)8-2-3-11-9(6-8)4-5-16-11/h2-3,6-7H,4-5,13H2,1H3 |
InChI Key |
HTANDMAUHAADNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=C(C=C2)OCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


